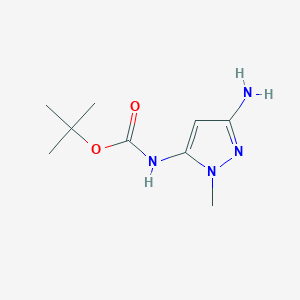
3-amino-2-sulfanylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-2-sulfanylbenzonitrile (3ASBN) is an important organic compound that has a wide range of applications in research and industry. 3ASBN is an aminonitrile derivative and is a key building block in the synthesis of various organic molecules. It is also used in the production of pharmaceuticals, polymers, and other specialty chemicals. 3ASBN has been studied extensively and its structure, synthesis, and mechanism of action are well-understood.
科学研究应用
3-amino-2-sulfanylbenzonitrile is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, polymers, and other specialty chemicals. It is also used in the synthesis of complex organic molecules, such as peptides, nucleosides, and carbohydrates. 3-amino-2-sulfanylbenzonitrile is also used in the synthesis of fluorescent dyes, which are used in a variety of imaging techniques. 3-amino-2-sulfanylbenzonitrile is also used in the synthesis of organic semiconductors, which are used in the fabrication of electronic devices.
作用机制
3-amino-2-sulfanylbenzonitrile is an aminonitrile derivative and is a key building block in the synthesis of various organic molecules. It undergoes a variety of reactions, including nucleophilic substitution, electrophilic addition, and free-radical addition. In nucleophilic substitution reactions, 3-amino-2-sulfanylbenzonitrile reacts with a nucleophile, such as an amine or an alcohol, to form a new molecule. In electrophilic addition reactions, 3-amino-2-sulfanylbenzonitrile reacts with an electrophile, such as an alkyl halide, to form a new molecule. In free-radical addition reactions, 3-amino-2-sulfanylbenzonitrile reacts with a free radical, such as a peroxide, to form a new molecule.
Biochemical and Physiological Effects
3-amino-2-sulfanylbenzonitrile has been studied extensively and its biochemical and physiological effects are well-understood. It is known to be an effective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. 3-amino-2-sulfanylbenzonitrile has also been shown to inhibit the activity of various enzymes involved in the synthesis of fatty acids, cholesterol, and other lipids. In addition, 3-amino-2-sulfanylbenzonitrile has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA.
实验室实验的优点和局限性
3-amino-2-sulfanylbenzonitrile is a useful building block for the synthesis of organic molecules and has a wide range of applications in research and industry. It is relatively easy to synthesize and can be stored for long periods of time without degradation. However, 3-amino-2-sulfanylbenzonitrile is toxic and must be handled with care. It is also flammable and must be stored in a cool, dry place away from any sources of ignition.
未来方向
The future of 3-amino-2-sulfanylbenzonitrile research is promising. There is a growing interest in the synthesis of complex organic molecules using 3-amino-2-sulfanylbenzonitrile as a building block. In addition, there is a need for further research into its biochemical and physiological effects. Finally, there is an increasing demand for new and improved methods for synthesizing 3-amino-2-sulfanylbenzonitrile in a safe and efficient manner.
合成方法
3-amino-2-sulfanylbenzonitrile can be synthesized using a variety of methods, including the Suzuki coupling, the Stille coupling, and the Sonogashira coupling. The Suzuki coupling method is the most widely used and involves the reaction of 3-amino-2-sulfanylbenzonitrile with an organoboron compound and a palladium catalyst. This reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The Stille coupling method involves the reaction of 3-amino-2-sulfanylbenzonitrile with a stannane compound and a palladium catalyst. This reaction is typically carried out in a non-polar solvent such as toluene or xylene. The Sonogashira coupling method involves the reaction of 3-amino-2-sulfanylbenzonitrile with an organoaluminum compound and a palladium catalyst. This reaction is typically carried out in a polar solvent such as DMF or DMSO.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-2-sulfanylbenzonitrile involves the introduction of an amino group and a thiol group onto a benzene ring that already contains a nitrile group.", "Starting Materials": [ "2-chlorobenzonitrile", "ammonium sulfide", "sodium hydroxide", "hydrogen peroxide", "ethanol" ], "Reaction": [ "Step 1: 2-chlorobenzonitrile is reacted with ammonium sulfide in the presence of sodium hydroxide to form 2-aminothiophenylbenzonitrile.", "Step 2: 2-aminothiophenylbenzonitrile is then treated with hydrogen peroxide in the presence of ethanol to introduce a thiol group, forming 3-amino-2-mercaptobenzonitrile.", "Step 3: Finally, 3-amino-2-mercaptobenzonitrile is oxidized with hydrogen peroxide in the presence of sodium hydroxide to convert the thiol group to a sulfonic acid group, resulting in the formation of 3-amino-2-sulfanylbenzonitrile." ] } | |
CAS 编号 |
1101550-83-7 |
产品名称 |
3-amino-2-sulfanylbenzonitrile |
分子式 |
C7H6N2S |
分子量 |
150.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



